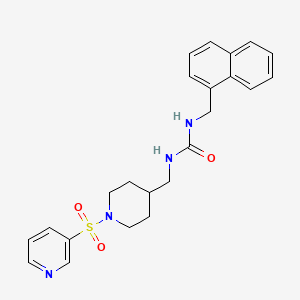

(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Spectroscopic Studies

A study by Karrouchi et al. (2021) explored the synthesis and characterization of hydrazonoic compounds, focusing on their spectroscopic properties and molecular docking potential. Such studies suggest applications in designing molecules with targeted biological activities, including potential anti-diabetic agents, based on their interaction with proteins and other biomolecules. The analysis demonstrates the compound's stability in solution and its low reactivity, which might be useful in developing pharmacologically active molecules (Karrouchi et al., 2021).

Nonlinear Optical Properties

Research on hydrazones, including those similar to the mentioned compound, has shown significant nonlinear optical properties. These findings, presented by Naseema et al. (2010), indicate potential applications in optical device technologies such as optical limiters and switches. This suggests that compounds with similar structural features might be explored for their optical properties, contributing to advancements in photonic and optoelectronic devices (Naseema et al., 2010).

Quantum Chemical Studies

Al-Amiery et al. (2016) synthesized new coumarins and conducted quantum chemical studies to understand their molecular properties. Such research provides insights into the electronic structure and reactivity of similar compounds, which could inform their use in chemical synthesis, material science, and as potential bioactive molecules (Al-Amiery et al., 2016).

Supramolecular Structures and Thermal Stability

The study of dioxomolybdenum(VI) complexes by Alghool and Slebodnick (2014) highlights the importance of supramolecular interactions and thermal stability in designing compounds for catalytic and material applications. This research could guide the development of similar compounds for use in catalysis and the design of materials with specific thermal properties (Alghool & Slebodnick, 2014).

Synthesis and Antitumor Activity

Compounds with hydrazide-hydrazone moieties have been synthesized and evaluated for their antitumor activities, as demonstrated by Sami et al. (1995). Their research into different substitution patterns on the anthracene nucleus and the resulting biological activities indicates the potential of similar compounds in medicinal chemistry, particularly in the development of novel anticancer drugs (Sami et al., 1995).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide involves the condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine, followed by the reaction of the resulting product with 4-methylbenzaldehyde and acetic hydrazide.", "Starting Materials": [ "2,6-dioxopurine-3-carboxylic acid", "m-toluidine", "4-methylbenzaldehyde", "acetic hydrazide" ], "Reaction": [ "Step 1: Condensation of 2,6-dioxopurine-3-carboxylic acid with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione.", "Step 2: Reaction of (E)-8-(m-tolylamino)-2,3-dihydro-1H-purin-6,7-dione with 4-methylbenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide.", "Step 3: Reaction of (E)-2-(1,3-dimethyl-2,6-dioxo-8-(m-tolylamino)-2,3-dihydro-1H-purin-7(6H)-yl)-N'-(4-methylbenzylidene)acetohydrazide with acetic anhydride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form the final product." ] } | |

CAS-Nummer |

887200-08-0 |

Molekularformel |

C24H25N7O3 |

Molekulargewicht |

459.51 |

IUPAC-Name |

2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C24H25N7O3/c1-15-8-10-17(11-9-15)13-25-28-19(32)14-31-20-21(29(3)24(34)30(4)22(20)33)27-23(31)26-18-7-5-6-16(2)12-18/h5-13H,14H2,1-4H3,(H,26,27)(H,28,32)/b25-13+ |

InChI-Schlüssel |

XBGOOOVADDWLLW-DHRITJCHSA-N |

SMILES |

CC1=CC=C(C=C1)C=NNC(=O)CN2C3=C(N=C2NC4=CC=CC(=C4)C)N(C(=O)N(C3=O)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)

![N'-[(2-chlorophenyl)methyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2520133.png)

![4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2520134.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2520135.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)